2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-13(14)18-9-19-15(20)11-4-2-3-5-12(11)16(19)21/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNRGKZUKYVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step involves the preparation of the 5-chloro-2-methoxyaniline intermediate, which is then reacted with maleic anhydride under controlled conditions to form the desired isoindoline-1,3-dione derivative. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons are summarized below:
*Inferred based on structural similarity.
Key Observations :
- Substituent Effects : The methoxy group in the target compound may enhance solubility compared to chloro or methyl substituents in analogs .
Biological Activity
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione, a synthetic organic compound with the molecular formula C₁₆H₁₃ClN₂O₃, has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an isoindoline core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Chloro Group : Enhances lipophilicity and may influence binding to biological targets.
- Methoxy Group : Can improve solubility and alter the electronic properties of the molecule.
- Isoindoline Core : Provides a scaffold that is common in many bioactive compounds.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
-
In Vitro Studies :
- The National Cancer Institute (NCI) evaluated the compound against a panel of approximately 60 cancer cell lines using a single-dose assay. The compound exhibited notable antimitotic activity with mean GI50 values around 15.72 µM .
- A study reported IC50 values for A549 and HeLa cell lines at 116.26 µM and 140.60 µM respectively, indicating effective cytotoxicity against these cancer types .
- In Vivo Studies :
The exact mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is believed to involve:
- Inhibition of Tyrosine Kinases : Similar isoindole derivatives have been shown to inhibit tyrosine kinase enzymes, which play crucial roles in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 5-Chloroisoindoline-1,3-dione | Structure | Exhibits anti-inflammatory properties |
| 5-Aminoisoindoline-1,3-dione | Structure | Shows different biological activity profiles |
| 5-Methoxyisoindoline | Structure | Potentially less potent than chloro derivatives |
The unique combination of chloro and methoxy groups enhances solubility and reactivity compared to these similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Condensation Reactions : Utilizing amines and isocyanates.
- Multi-step Synthesis : Involving intermediate compounds that lead to the final product through various chemical transformations.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Lung Cancer Models : Mice injected with A549 cells showed significant reduction in tumor size after treatment with the compound over a period of 60 days .
- Toxicological Assessments : Histopathological analyses indicated that while effective against tumors, the compound's safety profile must be further evaluated for potential side effects on normal tissues .
Q & A
Q. What quality control protocols are essential for ensuring batch-to-batch consistency in synthetic workflows?
- Methodological Answer :
- In-Process Controls (IPC) : Monitor reaction progress via TLC or inline FT-IR.
- Purity Criteria : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical).
- Stability-Indicating Methods : Develop forced degradation studies to validate analytical specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
